molecular formula C7H7NO3 B032813 6-Methoxynicotinic acid CAS No. 66572-55-2

6-Methoxynicotinic acid

Cat. No. B032813
CAS RN: 66572-55-2
M. Wt: 153.14 g/mol
InChI Key: NVDJVEQITUWZDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 6-methoxynicotinic acid involves multiple steps, including electrochemical hydrogenation, carboxylation, and reactions starting from precursors like 2-amino-5-chloropyridine. Raju, Mohan, and Reddy (2003) described an electroorganic synthesis approach yielding good results (Raju, Mohan, & Reddy, 2003). Another method for the synthesis of pyranopyrazoles uses isonicotinic acid as a dual and biological organocatalyst, highlighting the versatility of nicotinic acid derivatives in synthetic chemistry (Zolfigol et al., 2013).

Molecular Structure Analysis

The molecular structure and conformation of isonicotinic acid derivatives, including those related to 6-methoxynicotinic acid, have been explored through crystallography and computational methods. Yang (2007) provided insights into the Schiff base compounds derived from isonicotinic acid, revealing their complex crystal structures and hydrogen bonding patterns (Yang, 2007).

Chemical Reactions and Properties

Chemical reactions involving 6-methoxynicotinic acid derivatives include electrocatalytic synthesis and interactions with various reagents. Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid, demonstrating the catalytic potential of silver electrodes under mild conditions (Gennaro et al., 2004).

Physical Properties Analysis

The physical properties of 6-methoxynicotinic acid and its derivatives, such as solubility, melting point, and crystallinity, can be inferred from studies on similar compounds. The crystal structure and absorption properties of 6-aminonicotinic acid assemblies, as reported by Wang et al. (2017), provide valuable information on the intermolecular interactions and stability of these compounds (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 6-methoxynicotinic acid derivatives, are essential for their application in synthesis and material science. Studies like those by Beccalli, Clerici, and Gelmi (2000), exploring the electrocyclization of azatrienes to produce nicotinic acid derivatives, highlight the chemical versatility and potential applications of these compounds (Beccalli, Clerici, & Gelmi, 2000).

Scientific Research Applications

  • Biocatalysis and Agriculture

    Nakano et al. (1999) reported that the enzyme 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5 catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. This enzyme has potential applications in synthesizing plant growth hormones, herbicides, and possibly in cancer research (Nakano et al., 1999).

  • Synthesis of Building Blocks

    Jeges et al. (2011) demonstrated that microwave-induced methoxylation and microfluidic hydrogenation can improve the regioselectivity and purity in the synthesis of methyl 2-amino-6-methoxynicotinate, a valuable building block for fused 2-pyridones (Jeges et al., 2011).

  • Synthesis of Nicotine-Related Compounds

    Ondachi and Comins (2008) discussed the synthesis and regioselective substitution of (S)-6-alkoxynicotine derivatives, providing a method for enantiopure synthesis of nicotine-related compounds (Ondachi & Comins, 2008).

  • Anticonvulsant Properties

    Buckholtz (1975) found that 6-MeO-THBC, a compound related to 6-Methoxynicotinic acid, effectively reduces both audiogenic and electroconvulsive seizures in mice, indicating a serotonergic involvement in behavioral seizures (Buckholtz, 1975).

  • Biotechnological Production

    Kulla (1991) highlighted the successful integration of biotechnological processes into chemical production, including the production of 6-hydroxynicotinic acid, a vitamin-like substance, by Lonza (Kulla, 1991).

  • Pharmaceutical Research

    Multiple studies, such as those by Moradi et al. (2010) and Hutchinson et al. (2003), investigate derivatives of nicotinic acid, including 6-Methoxynicotinic acid, for their potential therapeutic applications in areas like anti-inflammatory, analgesic, and osteoporosis treatment (Moradi et al., 2010); (Hutchinson et al., 2003).

  • Environmental Cleanup

    Shettigar et al. (2012) identified a novel 6-chloronicotinic acid chlorohydrolase from a Bradyrhizobiaceae strain that can mineralize 6-chloronicotinic acid from imidacloprid-contaminated soil, demonstrating potential for environmental cleanup applications (Shettigar et al., 2012).

Safety And Hazards

Users should avoid contact with skin and eyes, formation of dust and aerosols, and exposure to 6-Methoxynicotinic acid . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDJVEQITUWZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343825
Record name 6-Methoxynicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxynicotinic acid

CAS RN

66572-55-2
Record name 6-Methoxynicotinic acid
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Record name 6-Methoxynicotinic acid
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Record name 3-Pyridinecarboxylic acid, 6-methoxy
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Record name 6-Methoxynicotinic acid
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Synthesis routes and methods I

Procedure details

To a suspension of 6-chloropyridine-3-carboxylic acid (4.15 g) in methanol (40 cc), 4 M methanolic sodium methylate solution (40 cc) is added. The mixture is heated under reflux for 60 hours. The solvent is distilled off under reduced pressure (4 kPa). The residue is taken up in distilled water (100 cc) and the mixture is acidified to pH 5 with hydrochloric acid in 11.9 M aqueous solution. The precipitate produced is separated by filtration, washed with distilled water (5×10 cc) and dried in the air. 6-Methoxypyridine-3-carboxylic acid (3.3 g) is produced, m.p. 180° C.
Quantity
4.15 g
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40 mL
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40 mL
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Synthesis routes and methods II

Procedure details

To a solution of 6-methoxy-3-pyridinecarboxaldehyde (50 mg, 0.36 mmol; prepared according to the method of Comins and Killpack, J. Org. Chem., 1990, 55, 69-73) in t-butanol (0.5 ml) was added a solution of potassium permanganate (81 mg) in water (1.0 ml). The mixture was stirred at room temperature for two hours, and then saturated sodium sulphite solution was added until the purple colour disappeared. Reaction mixture was extracted with chloroform several times as it was gradually acidified with dilute HCl (2N). Chloroform extracts were concentrated in vacuo to yield the title compound (42 mg) as a white solid.
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81 mg
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0.5 mL
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Quantity
1 mL
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solvent
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Synthesis routes and methods III

Procedure details

Potassium tert-butoxide (323 mg, 2.88 mmol) and methanol (64 μL, 1.58 mmol) were taken up in anhydrous THF (6 mL) in a RBF under nitrogen, the mixture was stirred for 10 min at which time a solution of 6-chloropyridine-3-carbonitrile (200 mg, 1.44 mmol) in anhydrous THF (2 mL) was added slowly. The mixture was stirred at room temperature for 18 h. The reaction was treated with methanol (6 μL, 0.148 mmol), stirred for 2 h, then treated with methanol (20 μL, 0.494 mmol), stirred for 2 h, then treated with potassium tert-butoxide (50 mg, 0.446 mmol) and stirred for 18 h. The mixture was then concentrated in vacuo, suspended in sat. aq. sodium hydrogencarbonate solution and extracted with EtOAc (5×10 mL). The combined extracts were washed with brine (10 mL) and concentrated in vacuo to give the title compound was obtained (80 mg, 36%). 1H NMR (500 MHz, CDCl3) δ ppm 8.94 (1H, s), 8.22 (1H, dd, J=8.4, 1.8 Hz), 6.82 (1H, d, J=8.7 Hz), 4.03 (3H, s).
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323 mg
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64 μL
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200 mg
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2 mL
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6 μL
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20 μL
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50 mg
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6 mL
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Synthesis routes and methods IV

Procedure details

To a solution of methyl 6-methoxynicotinate (Avacado), 0.1 g (0.6 mmol) in 5 mL of tetrahydrofuran was added a solution of 1.2 mL of 5 N sodium hydroxide in 5 mL of water. The mixture was stirred for four hours at ambient temperature, acidified to pH=3 with 5 N HCl and concentrated to dryness to yield the crude desired compound. MS (ion spray) 154.0 (M+1). The crude product was carried on without further purification.
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0 (± 1) mol
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1.2 mL
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5 mL
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5 mL
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
KI Mikhailopulo, TS Serchenya, EP Kiseleva… - Journal of Applied …, 2008 - Springer
… Compounds 2 and 3 are the major metabolites of 1 in plant tissues [14], and we chose the structurally related 6-methoxynicotinic acid (4) as an additional probe useful in studying the …
Number of citations: 19 link.springer.com
T Coleman, RR Chao, JB Bruning, JJ De Voss… - RSC Advances, 2015 - pubs.rsc.org
… The CYP199A4 catalysed turnover of 6-methoxynicotinic acid … Therefore, the four-fold lower activity of the 6-methoxynicotinic acid … Docking of the 6-methoxynicotinic acid substrate in the …
Number of citations: 28 pubs.rsc.org
G Jeges, T Meszaros, T Szommer, J Kovacs, T Nagy… - Synlett, 2011 - thieme-connect.com
… starts from the preparation of 2-chloro-6-methoxynicotinic acid (6) by direct methoxylation of … sodium methoxide in methanol consisted of 2-chloro-6-methoxynicotinic acid (6), 6-chloro-2-…
Number of citations: 6 www.thieme-connect.com
X Just‐Baringo, F Albericio… - European Journal of …, 2013 - Wiley Online Library
… methoxide gives 2-chloro-6-methoxynicotinic acid (12) in good yield and regioselectivity.6h … ) were added to a solution of 2-chloro-6-methoxynicotinic acid 126h (1.00 g, 5.33 mmol) and …
RY Nimje, P Kuppusamy… - … Process Research & …, 2021 - ACS Publications
… (6b) Finally, racemic 1 was obtained in 90% isolated yield by coupling amine 15 with 6-methoxynicotinic acid using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3…
Number of citations: 3 pubs.acs.org
L Leboffe, A di Masi, V Trezza… - IUBMB …, 2020 - Wiley Online Library
… that HSA, which represents the most abundant protein in plasma (~7.5 × 10 −4 M),15 binds imidacloprid and its structural analogs 6-chloronicotinic acid and 6-methoxynicotinic acid,14, …
Number of citations: 6 iubmb.onlinelibrary.wiley.com
ZM Elsayed, WM Eldehna, MM Abdel-Aziz… - Journal of Enzyme …, 2021 - Taylor & Francis
… In the last scheme, methyl 6-methoxynicotinate 1b was refluxed with NaOH in MeOH to get the free 6-methoxynicotinic acid 10, which then undergone to chlorination via SOCl 2 to …
Number of citations: 34 www.tandfonline.com
F Slowinski, O Ben Ayad, J Vache… - The Journal of …, 2011 - ACS Publications
… In a previous publication, (17) scaffolds 1 and 2 were prepared via a nine-step chemical synthetic pathway, starting from the commercially available 6-methoxynicotinic acid methyl ester …
Number of citations: 9 pubs.acs.org
R Tsuruoka, N Yoshikawa, T Konishi… - The Journal of Organic …, 2020 - ACS Publications
… A 100 mL round-bottom flask was charged with 2-chloro-6-methoxynicotinic acid 20 (6.0 g, 32.0 mmol) and SOCl 2 (12 mL). The mixture was heated to 60 C for 3 h with stirring. Volatiles …
Number of citations: 6 pubs.acs.org
L Braconi, G Bartolucci, M Contino… - Journal of Enzyme …, 2020 - Taylor & Francis
Aiming to deepen the structure–activity relationships of the two P-glycoprotein (P-gp) modulators elacridar and tariquidar, a new series of amide and ester derivatives carrying a 6,7-…
Number of citations: 12 www.tandfonline.com

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